![molecular formula C16H18N2O4S B183738 N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide CAS No. 5861-33-6](/img/structure/B183738.png)
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide, also known as MSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSA belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antitumor properties.
Wissenschaftliche Forschungsanwendungen
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In addition, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide involves its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide binds to the active site of carbonic anhydrase, preventing the conversion of carbon dioxide to bicarbonate ion, which leads to a decrease in pH and an increase in intracellular acidity. This, in turn, leads to the inhibition of various cellular processes, including cell proliferation and inflammation.
Biochemische Und Physiologische Effekte
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been found to have several biochemical and physiological effects, including inhibition of carbonic anhydrase activity, reduction in pH, and induction of apoptosis. Moreover, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Moreover, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been extensively studied, and its mechanism of action is well understood, which makes it an ideal candidate for further research. However, one of the limitations of using N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide in lab experiments is its potential toxicity, which requires careful handling and dosage control.
Zukünftige Richtungen
There are several future directions for research on N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide, including its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide. Additionally, the development of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide derivatives with improved efficacy and reduced toxicity is an area of active research. Furthermore, the use of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide in combination with other drugs or therapies may enhance its therapeutic potential and reduce its side effects.
Conclusion
In conclusion, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide is a chemical compound with significant potential for therapeutic applications in various diseases. Its synthesis method has been optimized to achieve high yields with excellent purity. N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been extensively studied for its potential anticancer, anti-inflammatory, and neuroprotective effects. Its mechanism of action involves the inhibition of carbonic anhydrase activity, which leads to a decrease in pH and an increase in intracellular acidity. N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has several biochemical and physiological effects, including inhibition of carbonic anhydrase activity, reduction in pH, and induction of apoptosis. Its advantages for lab experiments include its high purity and stability, while its potential toxicity is a limitation that requires careful handling and dosage control. Finally, several future directions for research on N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide include its potential therapeutic applications, the elucidation of its molecular mechanisms, the development of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide derivatives, and the use of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide in combination with other drugs or therapies.
Synthesemethoden
The synthesis of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide involves the reaction of 4-methoxybenzylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the resulting nitro compound with sodium dithionite. The resulting amine is then acetylated with acetic anhydride to form N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide. This synthesis method has been optimized to achieve high yields of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide with excellent purity.
Eigenschaften
CAS-Nummer |
5861-33-6 |
|---|---|
Produktname |
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide |
Molekularformel |
C16H18N2O4S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O4S/c1-12(19)18-14-5-9-16(10-6-14)23(20,21)17-11-13-3-7-15(22-2)8-4-13/h3-10,17H,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
WRGPRSDEFKQVAH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



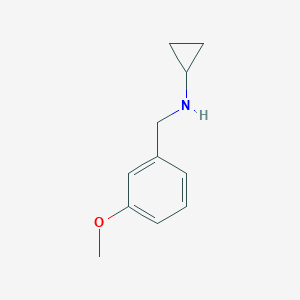
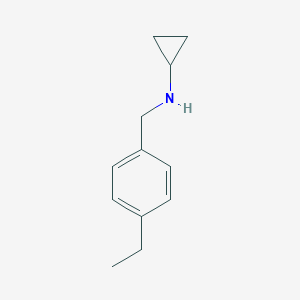
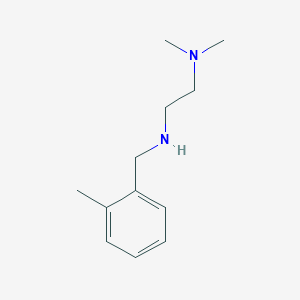
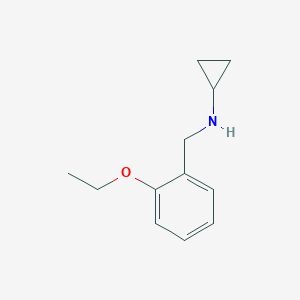

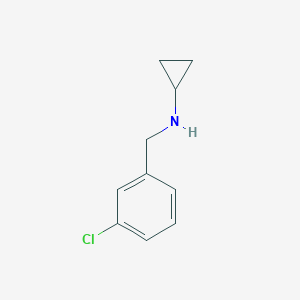
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
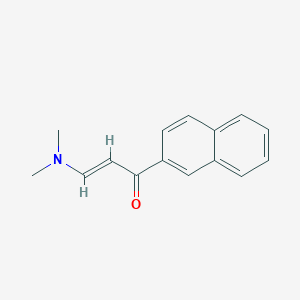
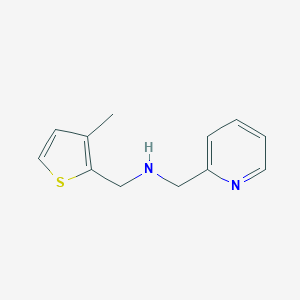
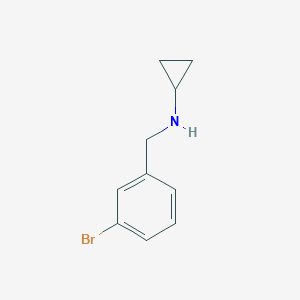
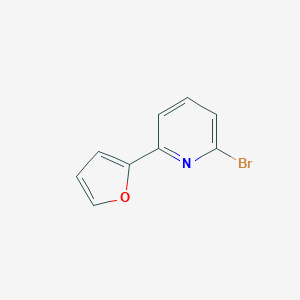
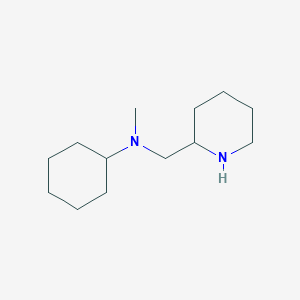
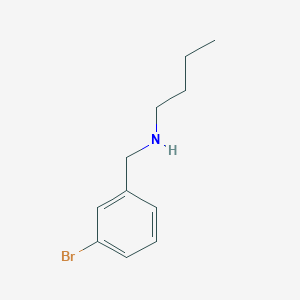
![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)